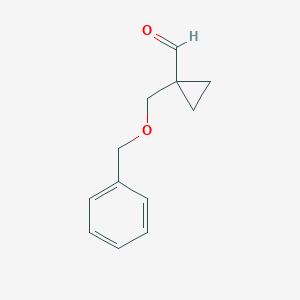

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropane carbaldehydes, including compounds similar to 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde, can be achieved through multiple pathways. A notable method involves TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthetic chemistry (Kumar, Dey, & Banerjee, 2018).

Molecular Structure Analysis

The molecular structure of cyclopropane carbaldehydes plays a crucial role in their reactivity and the type of chemical reactions they undergo. The cyclopropane ring introduces strain into the molecule, which can significantly influence its chemical behavior. For example, the photoreduction of cycloalkanecarbaldehydes reveals the impact of the cyclopropane ring on the molecule's reactivity under photochemical conditions (Funke & Cerfontain, 1976).

Chemical Reactions and Properties

Cyclopropane carbaldehydes undergo a variety of chemical reactions, including nucleophilic additions with high stereoselectivity due to their unique structural elements. For instance, the unusual 1,4-chelation-controlled nucleophilic addition to aldehydes showcases the specific reactivity patterns of cyclopropane carbaldehydes (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).

Scientific Research Applications

Exploitation in Cyclopropyl Carbaldehyde Synthesis

Prins Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran : Kumar et al. (2018) detailed a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, offering a highly stereoselective construction of (E)-hexahydrooxonines. This process was expanded to include 3-butyn-1-ol, leading to bicyclic products like 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran, showcasing the versatility of cyclopropyl carbaldehydes in synthesizing complex cyclic structures (Kumar, Dey, & Banerjee, 2018).

Ring Opening and Functionalization

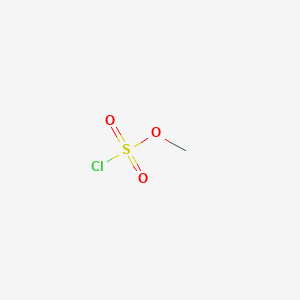

Regio-, Diastereo-, and Enantioselective Chlorochalcogenation : Wallbaum et al. (2016) explored the organocatalyst-mediated treatment of meso-cyclopropyl carbaldehydes with sulfenyl and selenyl chlorides. This process yields 1,3-chlorochalcogenated products, showcasing a novel approach to functionalizing cyclopropane carbaldehydes in a highly selective manner (Wallbaum, Garve, Jones, & Werz, 2016).

Cyclopropyl Radical Cyclizations

Cyclopropyl Radical Intramolecular Aromatic Substitutions : Fahey et al. (2013) demonstrated the utility of cyclopropyl carbaldehydes in Bu3SnH-mediated radical cyclizations, yielding cyclopropane-fused adducts. This methodology underscores the potential of cyclopropyl carbaldehydes in constructing fused ring systems (Fahey, Coyle, McArdle, & Aldabbagh, 2013).

Stereoselective Synthesis

Stereoselective Organic Synthesis : Hussain et al. (2009) introduced a practical application of 1-alkenyl-1,1-heterobimetallic intermediates derived from cyclopropyl carbaldehydes in the synthesis of cyclopropyl alcohol boronate esters, demonstrating the role of cyclopropyl carbaldehydes in creating versatile building blocks for stereoselective organic synthesis (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009).

Mechanism of Action

Target of Action

The primary target of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is the leukotriene D4-receptor . This receptor plays a crucial role in mediating bronchoconstriction and inflammation in the airways, which are key characteristics of conditions like asthma .

Mode of Action

this compound acts as an antagonist to the leukotriene D4-receptor . By binding to these receptors, it prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .

Biochemical Pathways

The compound affects the leukotriene pathway. Leukotrienes are produced in the body through the arachidonic acid pathway. By acting as an antagonist to the leukotriene D4-receptor, the compound inhibits the effects of leukotrienes, thereby reducing inflammation and constriction in the airways .

Result of Action

The antagonistic action of this compound on the leukotriene D4-receptor results in a reduction of bronchoconstriction and inflammation in the airways . This makes it potentially useful as an anti-asthmatic agent .

properties

IUPAC Name |

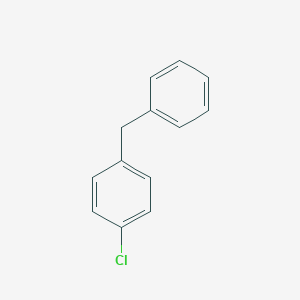

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAZJJITMLCYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COCC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)